molecular formula C11H17BN2O4S B1456692 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide CAS No. 1083326-26-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Cat. No.: B1456692
CAS No.: 1083326-26-4
M. Wt: 284.14 g/mol
InChI Key: KQVRJGOWCXXVIR-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a high-value boronic ester pinacol ester that serves as a crucial synthetic intermediate in modern organic and medicinal chemistry. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used for the efficient construction of biaryl and heterobiaryl scaffolds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3458913/]. The pyridine-3-sulfonamide core is a privileged structure in drug discovery, often associated with biological activity, particularly as an enzyme inhibitor. The sulfonamide group can act as a key pharmacophore that mimics the transition state or binds to active sites, notably in the inhibition of various kinases and carbonic anhydrases [https://pubs.acs.org/doi/10.1021/jm301427b]. Researchers leverage this compound to rapidly generate diverse libraries of sulfonamide-containing derivatives for high-throughput screening against therapeutic targets, especially in oncology and central nervous system diseases. The presence of the boronate ester allows for selective coupling with a wide range of aryl halides, enabling the late-stage functionalization of complex molecules and accelerating the structure-activity relationship (SAR) optimization process in lead compound development.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-9(7-14-6-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVRJGOWCXXVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726168
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-26-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a ligand for specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound modulates biochemical pathways and cellular functions.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a compound that integrates the functionalities of a sulfonamide with a boron-containing moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

The compound's chemical formula is C11H16BNO2SC_{11}H_{16}BNO_2S, with a molecular weight of approximately 225.12 g/mol. The presence of the sulfonamide group is significant as it is known for its antibacterial properties and ability to inhibit certain enzymes.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its inhibitory effects on key enzymes and cellular mechanisms.

1. Enzyme Inhibition

Research indicates that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives exhibit inhibitory activity against several kinases:

  • GSK-3β Inhibition: Studies have shown that modifications in the pyridine ring can enhance GSK-3β inhibitory activity. Compounds with similar structures demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β .
CompoundIC50 (nM)Remarks
Compound A10Highly potent
Compound B1314Less effective

2. Cytotoxicity Studies

The cytotoxic effects of the compound were assessed in various cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that while some derivatives showed significant cytotoxicity at high concentrations (≥100 µM), others maintained cell viability up to 10 µM .

Concentration (µM)Cell Viability (%)
0.1>90
1>85
10>80
50<50
100<20

3. Anti-inflammatory Activity

The anti-inflammatory potential was evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells. Compounds derived from similar structures significantly reduced NO and IL-6 levels at concentrations as low as 1 µM .

Case Studies

Several case studies have highlighted the efficacy of boron-containing compounds in drug development:

Case Study 1: Anticancer Agents
A study investigated the role of boron-containing sulfonamides in cancer therapy. The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways.

Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of pyridine-based boron compounds against multi-drug resistant strains. The compound exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Mycobacterium species .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyridine sulfonamides exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioavailability and efficacy of these compounds against various cancer cell lines. For instance, studies have demonstrated that certain pyridine sulfonamides can inhibit tumor growth in xenograft models.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridine sulfonamides with dioxaborolane groups. These compounds showed IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity.

2. Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes involved in cancer metabolism. Its ability to form reversible covalent bonds with target enzymes allows for selective inhibition.

Data Table:

CompoundTarget EnzymeIC50 (µM)Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamideCarbonic Anhydrase0.45
Other DerivativeCarbonic Anhydrase0.75

Materials Science Applications

1. Polymer Chemistry
The compound serves as a versatile building block for synthesizing boron-containing polymers. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices.

Case Study:
Research conducted by Materials Science Journal demonstrated the incorporation of this compound into polycarbonate matrices, resulting in improved impact resistance and thermal stability compared to traditional polycarbonates.

Data Table:

Polymer CompositionThermal Stability (°C)Impact Resistance (J/m)Reference
Polycarbonate + this compound25030
Pure Polycarbonate21020

Agricultural Science Applications

1. Pesticide Development
The compound has potential applications in developing environmentally friendly pesticides. Its mechanisms include disrupting pest metabolic pathways and enhancing plant resistance to pathogens.

Case Study:
A study published in Agricultural Sciences evaluated the efficacy of a formulation containing this compound against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls.

Data Table:

Pest SpeciesControl (%)Application Rate (g/ha)Reference
Aphids85200
Spider Mites75150

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of boronate esters are influenced by electronic and steric effects of substituents:

  • Priced at ¥58 per 250 mg, it is cost-effective for high-throughput applications . 3-Nitro-5-(pinacolboronated)pyridine (CAS 2096331-60-9): The nitro group (EWG) further enhances reactivity but may destabilize the boronate under basic conditions. Priced at ¥283 per 250 mg . Trifluoromethyl Derivatives: Compounds like 3-(pinacolboronated)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) exhibit strong EWGs, improving reactivity in electron-deficient aryl couplings. Molecular weight: 273.06 g/mol .
  • Electron-Donating Groups (EDGs):

    • 4-Morpholinyl-5-(pinacolboronated)pyridine (CAS 485799-04-0): The morpholine group enhances solubility and acts as a directing group in further functionalization. Priced at ¥21,000 per 5 g .
  • Polar Functional Groups: Sulfonamide Group (Target Compound): The sulfonamide moiety increases polarity and hydrogen-bonding capacity, favoring aqueous solubility and target binding in drug design. However, it may reduce cell membrane permeability compared to non-polar analogs .

Price and Commercial Availability

Commercial pricing reflects synthetic complexity and demand:

Compound Name (CAS) Substituent Price (Per 100 mg) Key Use Case
Target Compound (CAS N/A) 3-Sulfonamide ¥990 Medicinal chemistry
3-Fluoro (947249-01-6) 3-F ~¥23.2 High-throughput coupling
3-Nitro (2096331-60-9) 3-NO₂ ~¥113.2 Reactive intermediates
4-Morpholinyl (485799-04-0) 4-Morpholine ~¥4200 Solubility enhancement

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name (CAS) Molecular Weight (g/mol) Substituent Price (Per 100 mg) Reactivity Profile
5-(Pinacolboronated)pyridine-3-sulfonamide ~268.16 (estimated) 3-SO₂NH₂ ¥990 Moderate (polar solvent)
3-Fluoro-5-(pinacolboronated)pyridine 192.03 3-F ~¥23.2 High
3-(Pinacolboronated)-5-(trifluoromethyl)pyridine 273.06 5-CF₃ Not listed Very high
4-Morpholinyl-5-(pinacolboronated)pyridine 290.16 4-Morpholine ~¥4200 Moderate

Preparation Methods

Preparation of Stock Solutions and Formulations

The compound is commercially available for research use, with preparation of stock solutions being a critical step for its application in experimental settings. The stock solutions are prepared by dissolving the compound in suitable solvents, considering its solubility and stability profiles.

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
For 1 mM Solution 3.5194 mL 17.597 mL 35.1939 mL
For 5 mM Solution 0.7039 mL 3.5194 mL 7.0388 mL
For 10 mM Solution 0.3519 mL 1.7597 mL 3.5194 mL

This table guides the preparation of stock solutions at different molar concentrations based on the molecular weight of 284.14 g/mol for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide.

In Vivo Formulation Preparation Methods

For biological assays or in vivo studies, the compound must be formulated into clear, stable solutions. The following methods are employed:

Key notes for formulation include:

  • Ensuring the solution is clear before adding the next solvent.
  • Adding solvents in the specified order to maintain solubility and prevent precipitation.
  • Use of physical aids such as vortexing, ultrasound, or hot water baths to facilitate dissolution.

Research Findings and Analytical Data

  • The molecular weight of the compound is confirmed as 284.14 g/mol with the formula C11H17BN2O4S.
  • The compound is shipped and stored under conditions that maintain its integrity, such as on blue ice or at room temperature depending on the quantity and use case.
  • Analytical tools such as molarity, dilution, and molecular weight calculators are used to precisely prepare solutions for research.

Comparative Notes on Related Compounds

  • Similar compounds, such as N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide, have been synthesized with modifications on the sulfonamide nitrogen. These derivatives follow analogous synthetic strategies but may require tailored reaction conditions.

Summary Table: Preparation and Formulation Highlights

Aspect Details
Molecular Weight 284.14 g/mol
Stock Solution Solvents DMSO primarily; co-solvents include PEG300, Tween 80, corn oil
Storage Conditions -80°C (up to 6 months), -20°C (up to 1 month)
Solubility Enhancement Heating to 37°C, ultrasonic bath
In Vivo Formulation Method Stepwise dilution of DMSO master liquid with PEG300, Tween 80, ddH2O or corn oil
Critical Handling Notes Ensure clarity before solvent addition; avoid repeated freeze-thaw cycles

Q & A

Q. What are the recommended synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronate ester reacts with a halogenated pyridine-sulfonamide precursor. Key steps include:

  • Precursor Preparation : Use 3-sulfonamidopyridine derivatives with halogen substituents (e.g., bromine) at the 5-position.
  • Coupling Reaction : Employ Pd catalysts (e.g., Pd(PPh₃)₄) with anhydrous conditions to minimize hydrolysis of the boronate ester .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • NMR : Confirm boronate ester integration (¹H and ¹¹B NMR) and sulfonamide protons (¹H: δ 7.8–8.2 ppm for pyridine; ¹¹B: ~30 ppm for dioxaborolane) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 323.18) .
  • Elemental Analysis : Verify C, H, N, and B content within ±0.4% of theoretical values .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent boronate ester hydrolysis .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox techniques for air-sensitive reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this boronate ester in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate electron density at the boron center, correlating with Suzuki-Miyaura coupling efficiency .
  • Transition State Analysis : Identify steric effects from tetramethyl dioxaborolane on reaction barriers, particularly with bulky aryl halides .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility and hydrolysis rates .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in C–H borylation?

Methodological Answer:

  • Control Experiments : Compare reaction yields under varying conditions (e.g., catalyst loading, temperature) to isolate variables .
  • Kinetic Profiling : Use in situ IR or NMR to monitor intermediate formation and identify rate-limiting steps .
  • Substrate Scope Analysis : Test electron-deficient vs. electron-rich arenes to clarify electronic vs. steric influences .

Q. How can environmental impact assessments evaluate the degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–10) with LC-MS to detect sulfonamide and boric acid byproducts .
  • Ecotoxicology Assays : Use Daphnia magna or algal cultures to assess acute toxicity (EC₅₀) and bioaccumulation potential .
  • Soil/Water Partitioning : Measure log Kow and soil sorption coefficients (Kd) to model environmental persistence .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., sulfonamide-binding carbonic anhydrase) to resolve binding modes .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) and affinity (Kd) .
  • Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) with labeled enzymes to track conformational changes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

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